5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, trifluoromethyl, phenoxy, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts and boronic acids, would be crucial for cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of a nitro group would produce an amine.
Scientific Research Applications
5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the trifluoromethyl and phenoxyethyl groups, resulting in different chemical properties and applications.
2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide: Similar structure but without the fluorine atom, which may affect its reactivity and biological activity.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO4S/c1-24-14-6-5-12(17)10-15(14)26(22,23)21-7-8-25-13-4-2-3-11(9-13)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURQTFBJMYQEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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